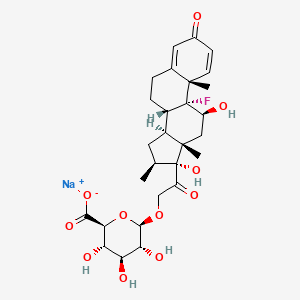

Betamethasone b-D-Glucuronide Sodium Salt

Description

Contextualization of Glucuronide Conjugates in Xenobiotic and Endogenous Metabolism

Glucuronidation represents a major Phase II metabolic pathway in mammals for a wide array of both foreign compounds (xenobiotics) and endogenous substances. This process involves the enzymatic conjugation of a glucuronic acid moiety to a substrate, a reaction primarily catalyzed by UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid group significantly increases the water solubility of the parent compound, thereby facilitating its elimination from the body through urine or bile. nih.gov

This detoxification process is fundamental for the clearance of numerous pharmaceuticals, environmental toxins, and endogenous molecules such as bilirubin (B190676) and steroid hormones. The metabolic transformation of these compounds into their glucuronide conjugates generally renders them pharmacologically inactive and less toxic. Consequently, the study of glucuronide metabolites is essential for understanding the disposition, efficacy, and potential toxicity of a vast range of chemical entities.

Significance of Betamethasone (B1666872) β-D-Glucuronide Sodium Salt as a Glucocorticoid Metabolite and Research Compound

Betamethasone undergoes extensive metabolism in the body, with glucuronidation being a key detoxification and elimination pathway. nih.govpharmacompass.com The formation of Betamethasone β-D-glucuronide is a critical step in the clearance of the parent drug. nih.gov As a primary metabolite, the detection and quantification of this conjugate in biological matrices such as urine are of high importance in pharmacokinetic studies and for monitoring compliance with therapeutic regimens. nih.gov

In the realm of advanced chemical research, Betamethasone β-D-glucuronide sodium salt serves as an indispensable analytical standard. pharmaffiliates.compharmaffiliates.com Its use is crucial for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), aimed at detecting betamethasone and its metabolites. nih.gov This is particularly relevant in the context of sports anti-doping control, where the administration of systemic glucocorticoids like betamethasone is regulated. nih.gov The presence of its metabolites, including the glucuronide conjugate, can provide evidence of its use. nih.gov Furthermore, the synthesis and availability of this reference material allow for in-depth investigations into the mechanisms of glucocorticoid metabolism and the enzymes involved in the glucuronidation process.

Interactive Data Table: Properties of Betamethasone β-D-Glucuronide Sodium Salt

| Property | Value |

| IUPAC Name | Sodium (2S,3S,4S,5R,6S)-6-(((8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)(oxo)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate |

| Synonyms | (11Beta,16Beta)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl Beta-D-Glucopyranosiduronic Acid Sodium Salt cymitquimica.com |

| CAS Number | 105088-07-1 pharmaffiliates.compharmaffiliates.com |

| Molecular Formula | C₂₈H₃₆FNaO₁₁ pharmaffiliates.com |

| Molecular Weight | 590.57 g/mol pharmaffiliates.compharmaffiliates.com |

| Appearance | Off-White Solid pharmaffiliates.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H36FNaO11 |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-;/m0./s1 |

InChI Key |

ZEFLDBQGUAWYGO-VAIAKISMSA-M |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Betamethasone β D Glucuronide Sodium Salt

Chemical Synthesis Pathways for Glucuronide Conjugates of Betamethasone (B1666872)

The synthesis of glucuronide conjugates, such as Betamethasone β-D-Glucuronide, is essential for obtaining analytical reference standards required for metabolic studies and quantitative analysis. unimi.it While enzymatic methods using UDP-glucuronosyltransferases (UGTs) can produce these conjugates, chemical synthesis is often the preferred route for generating larger quantities. nih.govhyphadiscovery.com The most established and widely used chemical method for the O-glucuronidation of steroids is the Koenigs-Knorr reaction. unimi.itresearchgate.net

This classical glycosylation method involves the reaction of a glycosyl halide with an alcohol. In the context of Betamethasone β-D-Glucuronide synthesis, the key components are:

The Aglycone: Betamethasone provides the hydroxyl group, typically at the C21 position, which acts as the nucleophile to form the glycosidic bond.

The Glycosyl Donor: A protected derivative of glucuronic acid is used, most commonly methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate. The acetyl groups protect the hydroxyls on the glucuronic acid moiety from unwanted side reactions, while the methyl ester protects the carboxylic acid. The bromine at the anomeric carbon (C1) serves as an effective leaving group.

The Promoter: The reaction is promoted by a halophilic agent, typically a heavy metal salt. Cadmium carbonate and silver carbonate are effective catalysts that assist in the removal of the bromide, facilitating the formation of a reactive oxocarbenium ion intermediate. researchgate.netacs.orgnih.gov

The synthesis proceeds in two main stages. First, the protected glucuronyl bromide is condensed with betamethasone in the presence of the promoter. This step forms the protected Betamethasone β-D-Glucuronide conjugate. The second stage involves a deprotection step, where the acetyl and methyl ester protecting groups are removed via hydrolysis (e.g., using a base like sodium hydroxide) to yield the final Betamethasone β-D-Glucuronide Sodium Salt. helsinki.fi The presence of an electron-withdrawing carboxylic group at C-5 of the glucuronic acid donor can decrease the reactivity at the anomeric position, making the synthesis of uronic acid glycosides particularly challenging. nih.govresearchgate.net

| Component | Example | Function |

|---|---|---|

| Aglycone (Alcohol) | Betamethasone | Provides the hydroxyl group for glycosidic bond formation. |

| Glycosyl Donor | Methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate | Source of the protected glucuronic acid moiety. |

| Promoter / Catalyst | Silver Carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃) | Activates the glycosyl donor by abstracting the anomeric halide. acs.orgnih.gov |

| Protecting Groups | Acetyl (for hydroxyls), Methyl ester (for carboxyl) | Prevent side reactions during glycosylation. |

| Deprotection Reagent | Sodium Hydroxide (NaOH) | Removes protecting groups to yield the final product. |

Spectroscopic and Chromatographic Approaches for Structural Elucidation of Synthetic Intermediates and Final Product

The structural confirmation of synthetic Betamethasone β-D-Glucuronide Sodium Salt and its intermediates is critical to ensure the correct structure, isomeric purity, and regioselectivity of the conjugation. A combination of chromatographic and spectroscopic techniques is employed for this purpose. nih.gov

Chromatographic Methods: Chromatography is fundamental for the separation, purification, and purity assessment of the final product and reaction intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for analyzing the purity of the synthesized glucuronide and separating it from the starting materials and any side products. researchgate.net Reverse-phase columns (e.g., C18) are commonly used with mobile phases typically consisting of acetonitrile (B52724) and water or buffer solutions. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of the synthesis reaction, allowing for the visualization of the consumption of reactants and the formation of the product. ptfarm.pl

Spectroscopic Methods: Spectroscopy provides detailed information about the molecular structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the successful conjugation of the glucuronic acid moiety to betamethasone. nist.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for identifying the parent ion and studying its fragmentation patterns, which further corroborates the structure. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for unambiguous structural elucidation.

¹H NMR: This technique confirms the presence of signals from both the betamethasone steroid core and the glucuronide sugar ring. Crucially, it is used to determine the anomeric configuration of the glycosidic linkage. The anomeric proton (H-1 of the glucuronide moiety) of a β-glucuronide typically exhibits a large vicinal coupling constant (J value) of approximately 8-9 Hz. helsinki.fi This large J value is indicative of a trans-diaxial relationship between the H-1 and H-2 protons, which is characteristic of the β-configuration.

¹³C NMR: This analysis provides information on the carbon framework of the entire molecule, confirming the number and type of carbon atoms present in the conjugate. chemicalbook.com

2D NMR Techniques: Advanced 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons, providing further definitive proof of the stereochemistry and the precise site of glucuronidation. core.ac.ukresearchgate.net

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC | Purification and Purity Analysis | Separation of components, retention time, quantitative purity. researchgate.net |

| LC-MS/MS | Identification and Confirmation | Molecular weight, molecular formula, fragmentation patterns. nih.govnih.gov |

| ¹H NMR | Structural and Stereochemical Elucidation | Confirmation of proton signals, determination of β-anomeric configuration via coupling constants. helsinki.fi |

| ¹³C NMR | Structural Confirmation | Verification of the complete carbon skeleton. chemicalbook.com |

Stereochemical Considerations in β-D-Glucuronide Formation

In glycosylation reactions, the formation of a new stereocenter at the anomeric carbon (C-1) can result in two possible stereoisomers, known as anomers (α and β). wikipedia.org In biological systems, glucuronidation is catalyzed by UGT enzymes, which exclusively produce the β-anomer. helsinki.fi Therefore, for chemical synthesis to yield the biologically relevant isomer, precise control over the stereochemical outcome is paramount.

In the Koenigs-Knorr reaction, the stereoselectivity is primarily controlled by a phenomenon known as neighboring group participation or anchimeric assistance . wikipedia.org The stereochemical outcome is dictated by the nature of the protecting group at the C-2 position of the glucuronic acid donor.

The mechanism for achieving the desired β-configuration is as follows:

Activation: The promoter (e.g., silver carbonate) coordinates with the anomeric bromide, facilitating its departure and the formation of an oxocarbenium ion.

Neighboring Group Attack: The ester protecting group at the C-2 position (e.g., an acetyl group) acts as an internal nucleophile. The carbonyl oxygen of the acetyl group attacks the anomeric carbon from the α-face.

Intermediate Formation: This intramolecular attack results in the formation of a stable, cyclic acyloxonium (dioxolanium) ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring. wikipedia.org

Nucleophilic Attack: With the α-face sterically hindered, the incoming alcohol (the hydroxyl group of betamethasone) can only attack the anomeric carbon from the opposite, unhindered β-face.

Product Formation: The nucleophilic attack proceeds via an Sₙ2-like mechanism, leading to an inversion of configuration at the anomeric center. This results in the exclusive formation of the 1,2-trans glycosidic bond, which corresponds to the desired β-D-glucuronide product. wikipedia.org

If a non-participating protecting group (such as a benzyl (B1604629) ether) were used at the C-2 position, this stereocontrol would be lost, leading to the formation of a mixture of both α and β anomers. wikipedia.org Thus, the careful selection of a participating C-2 protecting group is a critical design element for the stereospecific synthesis of Betamethasone β-D-Glucuronide.

| Factor | Role in Stereocontrol | Outcome |

|---|---|---|

| C-2 Protecting Group (e.g., Acetyl) | Acts as a participating neighboring group. wikipedia.org | Forms a cyclic intermediate, blocking the α-face. |

| Reaction Intermediate | Acyloxonium (dioxolanium) ion. | Stabilizes the reactive center and directs the incoming nucleophile. |

| Nucleophilic Attack | Occurs from the sterically accessible β-face. | Results in inversion of configuration at the anomeric carbon. |

| Final Product Configuration | 1,2-trans glycosidic linkage. | Exclusive or high-yield formation of the β-anomer. |

Analytical Research Methods for Betamethasone β D Glucuronide Sodium Salt

Development and Validation of Quantitative Chromatographic Assays

Chromatographic methods are central to the quantification of betamethasone (B1666872) and its metabolites. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the biological sample.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, serves as a robust method for the analysis of betamethasone and its related compounds. While direct analysis of the highly polar glucuronide is challenging due to poor retention on standard C18 columns, HPLC is extensively used to quantify the parent compound, betamethasone, following the hydrolysis of the glucuronide conjugate. researchgate.net

Method development focuses on optimizing separation from endogenous interferences and other metabolites. A stability-indicating RP-HPLC method developed for betamethasone and its related compounds utilized a gradient elution on a C18 column with UV detection, demonstrating the capability to separate numerous related substances. researchgate.net Validation of such methods is performed according to guidelines like those from the International Conference on Harmonisation (ICH), assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results for quality control purposes. researchgate.netijpsonline.com

Table 1: Example HPLC Method Parameters for Betamethasone Analysis

| Parameter | Conditions | Reference |

|---|---|---|

| Column | ACE 3 C18 (150mm x 4.6mm, 3µm) | researchgate.net |

| Mobile Phase A | 0.1% Methanesulfonic Acid in Water | researchgate.net |

| Mobile Phase B | tert-Butanol and 1,4-Dioxane (7:93, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

For higher sensitivity and selectivity, especially at the low concentrations found in biological fluids, hyphenated mass spectrometry techniques are the methods of choice.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for quantifying betamethasone and its metabolites. nih.gov This technique offers significant improvements in resolution, speed, and sensitivity over conventional HPLC. nih.gov Methods have been validated for the simultaneous determination of betamethasone sodium phosphate (B84403), betamethasone dipropionate, and their metabolites, including the parent betamethasone, in human plasma. nih.govrsc.org Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix before injection. nih.govscielo.br Detection is commonly performed using an electrospray ionization (ESI) source in positive multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring characteristic parent-to-product ion transitions. rsc.orgscielo.brakjournals.com

Gas Chromatography-Mass Spectrometry (GC/MS) can also be used for the analysis of steroids. However, due to the low volatility and high polarity of compounds like betamethasone and its glucuronide metabolite, this method requires extensive sample preparation. nih.gov This includes enzymatic hydrolysis of the glucuronide to yield the free steroid, followed by a derivatization step to increase the analyte's volatility and thermal stability for gas chromatographic analysis. sigmaaldrich.com

Table 2: Comparison of Chromatographic Techniques for Betamethasone Metabolite Analysis

| Feature | HPLC-UV | UPLC-MS/MS | GC/MS |

|---|---|---|---|

| Sensitivity | Moderate | Very High | High |

| Selectivity | Moderate | Very High | High |

| Sample Prep | Hydrolysis, Extraction | Hydrolysis, Extraction (LLE/SPE) | Hydrolysis, Derivatization, Extraction |

| Analysis Time | Longer | Shorter | Longer |

| Primary Use | Quality control, higher concentrations | Bioanalysis, trace-level quantification | Bioanalysis (less common now) |

Enzymatic Hydrolysis in Analytical Sample Preparation

Glucuronidation is a major metabolic pathway that increases the water solubility of drugs, facilitating their excretion. sigmaaldrich.comcovachem.com To analyze the total concentration of a drug like betamethasone, the glucuronide conjugate must first be cleaved to release the parent aglycone. This is most effectively and specifically achieved through enzymatic hydrolysis. covachem.com

β-Glucuronidase is the enzyme used to catalyze the hydrolysis of the β-D-glucuronic acid moiety from the substrate. bioassaysys.com This enzyme is available from various sources, each with distinct optimal conditions and efficiencies. Common sources include mollusks like Helix pomatia and Patella vulgata, bacteria such as Escherichia coli (E. coli), and abalone. sigmaaldrich.comnih.gov

Helix pomatia : Preparations from this source are widely used and often contain both β-glucuronidase and sulfatase activity, which can be advantageous if sulfate (B86663) conjugates are also of interest. sigmaaldrich.com It is effective for hydrolyzing steroid glucuronides. nih.gov

Escherichia coli : This recombinant enzyme source provides β-glucuronidase that is essentially free of sulfatase activity, offering higher specificity when only glucuronide conjugates are targeted. sigmaaldrich.comoup.com

Patella vulgata (Limpet) : This enzyme has been shown to be effective for hydrolyzing opioid glucuronides and can be suitable as a general hydrolysis enzyme across different compound classes. sigmaaldrich.com

Abalone : Purified β-glucuronidase formulas from abalone are designed for rapid hydrolysis of conjugated drug metabolites in biological samples. amchro.com

The choice of enzyme can significantly impact the completeness of the hydrolysis, and therefore, the accuracy of the final quantitative result.

The efficiency of enzymatic hydrolysis is critically dependent on several factors that must be carefully optimized for each analyte and matrix. Incomplete hydrolysis is a major source of analytical error, leading to an underestimation of the total drug concentration.

Key parameters for optimization include:

pH : Each enzyme has an optimal pH range for activity. For example, β-glucuronidase from Ampullaria shows an optimum pH of 4.0, while others may work best at pH 5.0 or 6.8. nih.gov The pH is often the most critical factor for effective hydrolysis.

Temperature : Incubation temperature affects the rate of the enzymatic reaction. A common temperature for hydrolysis is 37°C, though higher temperatures (e.g., up to 60°C) can be used to accelerate the process, provided the enzyme is stable. nih.govoup.com

Incubation Time : Sufficient time must be allowed for the reaction to proceed to completion. This can range from 30 minutes to overnight (16+ hours), depending on the enzyme, substrate, and other conditions. oup.comnih.gov

Enzyme Concentration : An adequate amount of enzyme must be added to ensure complete cleavage of the glucuronide. The required amount, often expressed in units of activity, must be determined empirically for the specific application. sigmaaldrich.comresearchgate.net

Finding a single set of conditions for the complete hydrolysis of multiple biomarkers can be challenging, as the optimal conditions are often compound-dependent. nih.gov

Preparation and Certification of Reference Standards for Research Applications

Accurate quantification in analytical chemistry is fundamentally reliant on the use of high-purity, well-characterized reference standards. For the analysis of Betamethasone β-D-Glucuronide Sodium Salt, this includes the reference standard for the parent compound, betamethasone, and ideally, for the glucuronide metabolite itself.

Reference standards for betamethasone are provided by pharmacopoeias such as the United States Pharmacopeia (USP). sigmaaldrich.comavantorsciences.com These are considered primary standards, having been rigorously tested and evaluated by multiple independent laboratories to confirm their identity, purity, and potency. avantorsciences.com They are intended for use in the quality tests and assays specified in official USP monographs. sigmaaldrich.com

The certification process involves a comprehensive characterization using a battery of analytical techniques to establish the material's properties. The information provided with a reference standard, including the certificate of analysis, details its proper use and storage conditions (e.g., 2-8°C). sigmaaldrich.com For research and analytical applications, these certified standards are indispensable for calibrating instruments, validating analytical methods, and preparing quality control samples to ensure the accuracy and reproducibility of experimental results. medchemexpress.com While a specific certified reference standard for "Betamethasone β-D-Glucuronide Sodium Salt" may be less commonly available than for the parent drug, its synthesis and characterization would follow similar rigorous principles for use in demanding analytical applications like LC-MS/MS.

Metabolic Studies of Betamethasone Glucuronides in Preclinical Models

In Vitro Glucuronidation Studies by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells, as well as in other tissues such as the kidney and gastrointestinal tract. xenotech.comupol.cz These enzymes facilitate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, in this case, betamethasone (B1666872). youtube.com

While the metabolism of betamethasone has been studied, specific UGT isoforms responsible for its glucuronidation have not been definitively identified in the scientific literature. However, research on the metabolism of other corticosteroids provides valuable insights. The UGT1A and UGT2B subfamilies are known to be heavily involved in the glucuronidation of steroids. researchgate.netbenthamdirect.com For instance, studies have shown that human UGT2B7 is capable of conjugating metabolites of both mineralocorticoids and glucocorticoids. oup.com Given the structural similarities among corticosteroids, it is plausible that isoforms such as UGT2B7, along with potentially other UGT1A and UGT2B enzymes, play a role in the glucuronidation of betamethasone. Further research using recombinant human UGT isoforms is necessary to precisely identify the key enzymes involved in this metabolic pathway.

Detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the glucuronidation of betamethasone in cellular and subcellular fractions like human liver microsomes (HLMs) are not extensively reported in the available literature. However, studies on other steroids, such as aldosterone (B195564), have demonstrated that glucuronidation in HLMs and human kidney microsomes (HKMs) follows Michaelis-Menten kinetics. nih.gov For aldosterone 18β-glucuronidation, the mean Km and Vmax values in HLMs were reported to be 509 ± 137 µM and 1075 ± 429 pmol/min/mg, respectively. nih.gov It is anticipated that betamethasone glucuronidation would exhibit similar enzymatic kinetics, though the specific parameters would be unique to the compound and the specific UGT isoforms involved. The determination of these kinetic constants is crucial for predicting the in vivo clearance of betamethasone and understanding potential drug-drug interactions. nih.gov

Enzymatic Hydrolysis of Betamethasone β-D-Glucuronide by β-Glucuronidases

The glucuronide conjugates of drugs can be hydrolyzed back to their parent compounds by β-glucuronidases. covachem.com This deconjugation process can lead to the enterohepatic recirculation of the drug, potentially prolonging its effects. nih.gov

β-Glucuronidase activity is found in various mammalian tissues, including the liver, and is also expressed by the gut microbiota in the intestinal lumen. nih.gov Studies on the hydrolysis of steroid glucuronides have shown that β-glucuronidase preparations from bovine liver are effective in cleaving these conjugates. nih.gov Research on a similar corticosteroid, dexamethasone, in a dexamethasone-β-D-glucuronide prodrug model in rats, revealed that β-glucuronidase activity was most prominent in the luminal contents of the cecum and colon. nih.gov This suggests that the large intestine is a primary site for the hydrolysis of corticosteroid glucuronides. In fish models, an increase in β-glucuronidase activity in the liver and intestine has been observed with maturation, correlating with an increased metabolic load. core.ac.uk While direct studies on betamethasone β-D-glucuronide hydrolysis in different biological compartments are limited, the existing evidence for other corticosteroids strongly suggests that both the liver and, particularly, the intestinal lumen are significant sites of its deconjugation.

β-Glucuronidases exhibit broad substrate specificity, hydrolyzing a variety of glucuronide conjugates, including those of steroids. sigmaaldrich.com The efficiency of hydrolysis can, however, vary depending on the specific steroid and the source of the enzyme. nih.gov For instance, β-glucuronidase from E. coli has been shown to be highly active in hydrolyzing estriol (B74026) glucuronide. nih.gov The activity of these enzymes can be influenced by various substances. For example, sodium sulfate (B86663) has been observed to inhibit the hydrolysis of steroid glucuronides by β-glucuronidase from Helix pomatia and E. coli, while enhancing the activity of the enzyme from bovine liver. nih.gov While specific inhibitors for the hydrolysis of betamethasone β-D-glucuronide have not been extensively documented, it is known that various compounds can inhibit β-glucuronidase activity in general. Further research is needed to identify specific and potent inhibitors for the hydrolysis of betamethasone glucuronide, which could be valuable in modulating its pharmacokinetic profile.

Pharmacokinetic Profiling of Betamethasone β-D-Glucuronide in Animal Models

Pharmacokinetic studies of betamethasone have been conducted in several animal models, providing valuable data on its absorption, distribution, metabolism, and excretion. These studies, however, have primarily focused on the parent drug rather than its glucuronide metabolite. The data from these studies in sheep, camels, and horses are summarized below.

In a study involving sheep, intramuscular administration of betamethasone phosphate (B84403) resulted in a terminal half-life of 4 hours. nih.gov A combination of betamethasone phosphate and betamethasone acetate (B1210297) administered intramuscularly to sheep showed a longer terminal half-life of 14 hours. nih.gov

A study in camels following intramuscular administration of a combination of betamethasone dipropionate and betamethasone sodium phosphate reported a terminal elimination half-life of 7.17 hours, a maximum plasma concentration (Cmax) of 15.9 ng/mL, and a time to reach maximum concentration (Tmax) of 0.5 hours. camelsandcamelids.com

In exercised thoroughbred horses, intra-articular administration of betamethasone sodium phosphate and betamethasone acetate resulted in a plasma elimination half-life of 7.48 hours, with a Cmax of 3.97 ng/mL and a Tmax of 1.45 hours. nih.govuky.edu Another study in exercising horses reported a plasma Tmax of 0.8 hours and a urine Tmax of 7.1 hours following intra-articular administration. nih.gov

A study in rats pre-treated with betamethasone showed an alteration in the pharmacokinetics of a co-administered drug, amikacin, suggesting that betamethasone can influence the elimination of other drugs. srce.hr

While these studies provide a good understanding of the pharmacokinetics of betamethasone, there is a clear lack of data on the pharmacokinetic profile of its major metabolite, betamethasone β-D-glucuronide. Future studies should aim to characterize the formation, distribution, and elimination of this metabolite to gain a more complete picture of betamethasone's disposition in preclinical models.

Pharmacokinetic Parameters of Betamethasone in Various Animal Models

| Animal Model | Route of Administration | Formulation | Dose | Terminal Half-life (t½) | Cmax | Tmax |

|---|---|---|---|---|---|---|

| Sheep | Intramuscular | Betamethasone Phosphate | 0.25 mg/kg | 4 hours | Not Reported | Not Reported |

| Sheep | Intramuscular | Betamethasone Phosphate/Acetate | 0.5 mg/kg | 14 hours | Not Reported | Not Reported |

| Camels | Intramuscular | Betamethasone Dipropionate/Sodium Phosphate | 35 µg/kg | 7.17 hours | 15.9 ng/mL | 0.5 hours |

| Horses | Intra-articular | Betamethasone Sodium Phosphate/Acetate | 9 mg | 7.48 hours | 3.97 ng/mL | 1.45 hours |

Absorption, Distribution, and Excretion Studies in Preclinical Species

The metabolic fate of corticosteroids like betamethasone is a critical determinant of their systemic exposure and activity. While extensive pharmacokinetic data exists for betamethasone and its ester prodrugs in various preclinical species including rats, rabbits, cattle, and sheep, specific absorption, distribution, metabolism, and excretion (ADME) data for the metabolite, Betamethasone β-D-Glucuronide, is less directly documented. Generally, glucuronide metabolites of drugs have limited cell membrane permeability and rely on transport proteins for their distribution and excretion. frontiersin.orgnih.gov

Conjugation with glucuronic acid significantly increases the water solubility of the parent compound, a transformation that facilitates its elimination from the body. nih.gov This increased hydrophilicity drastically reduces the likelihood of passive diffusion across lipid-rich biological membranes, such as the gastrointestinal epithelium. Consequently, it is anticipated that orally administered Betamethasone β-D-Glucuronide would exhibit very poor absorption. This is supported by studies on the structurally similar dexamethasone-β-D-glucuronide, which demonstrated poor absorption in the upper gastrointestinal tract.

Once formed systemically or introduced into circulation, the distribution of Betamethasone β-D-Glucuronide is largely confined to the bloodstream and extracellular fluids, with limited entry into tissues. Its elimination is primarily handled by the liver and kidneys. In these organs, specialized transporters mediate the secretion of glucuronide conjugates into bile and urine, representing the main routes of excretion. frontiersin.orgnih.gov The conjugated forms of corticosteroids are efficiently filtered by the kidneys and excreted with minimal reabsorption. nih.gov

Comparative Metabolism of Betamethasone Esters and Glucuronide in Vivo

The metabolic pathways and physiological roles of betamethasone esters and Betamethasone β-D-Glucuronide are fundamentally different. Betamethasone esters, such as betamethasone phosphate and betamethasone acetate, are prodrugs designed to enhance solubility or prolong the release of the active betamethasone molecule. nih.gov Following administration, these esters undergo enzymatic hydrolysis in vivo, primarily by esterases in the plasma and tissues, to release the pharmacologically active betamethasone. bodorlaboratories.com The rate and extent of this conversion are key factors in the pharmacokinetic profile of the parent drug. nih.gov This metabolic activation is a prerequisite for the drug's therapeutic effect.

In contrast, Betamethasone β-D-Glucuronide is not a prodrug but an inactive metabolite. Glucuronidation is a major Phase II metabolic reaction for corticosteroids, occurring primarily in the liver. nih.gov This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the betamethasone molecule. The resulting glucuronide conjugate is pharmacologically inert and has been modified for efficient removal from the body. frontiersin.orgnih.gov

Therefore, the in vivo metabolism of betamethasone esters is a process of activation to the parent steroid, leading to systemic activity. Conversely, the formation of Betamethasone β-D-Glucuronide is a process of inactivation and detoxification, preparing the steroid for excretion and terminating its physiological action. frontiersin.orgnih.gov

Role of Drug Transporters in Glucuronide Disposition

Efflux Transport Mechanisms of Glucuronides (e.g., ABC Transporters)

The disposition of glucuronide conjugates, including Betamethasone β-D-Glucuronide, is heavily dependent on the function of ATP-binding cassette (ABC) transporters. nih.gov These efflux pumps are transmembrane proteins that actively transport substrates out of cells, playing a crucial role in protecting the body from xenobiotics and facilitating the excretion of metabolites. frontiersin.orgnih.gov

Several ABC transporters are responsible for handling glucuronide conjugates in key metabolic organs like the liver, intestine, and kidneys. frontiersin.org

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Located on the apical (canalicular) membrane of hepatocytes and the apical (luminal) side of intestinal and kidney tubular cells, MRP2 actively secretes glucuronide conjugates into the bile, intestinal lumen, and urine. frontiersin.orgcuni.cz

Breast Cancer Resistance Protein (BCRP/ABCG2): Also found on the apical membrane of hepatocytes, enterocytes, and renal tubular cells, BCRP is a key transporter involved in the efflux of a wide range of drug conjugates, including glucuronides, into bile and urine. frontiersin.org

Multidrug Resistance-Associated Proteins 3 and 4 (MRP3/ABCC3 & MRP4/ABCC4): These transporters are typically located on the basolateral (blood-facing) membrane of hepatocytes and enterocytes. They are responsible for effluxing glucuronide conjugates from the cells back into the systemic circulation, from where they can be transported to the kidneys for eventual elimination. frontiersin.org

This coordinated system of transporters ensures the efficient removal of Betamethasone β-D-Glucuronide from tissues and its excretion via biliary and renal pathways. researchgate.net

In Vitro Permeability Studies across Biological Barriers (e.g., Caco-2 cells)

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium to predict the oral absorption of drug compounds. researchgate.netbohrium.com These cells form tight junctions and express many of the same transporters found in the small intestine, making them a valuable tool for assessing permeability. escholarship.org

Studies using this model have consistently shown that glucuronide conjugates have significantly lower permeability compared to their parent aglycones. The addition of the large, polar glucuronic acid group hinders the molecule's ability to passively diffuse across the lipophilic cell membrane. Research on steroidal saponins, which also feature a steroid core with sugar moieties, confirms that increased glycosylation tends to reduce permeability across Caco-2 monolayers. acs.org

| Compound | Expected Papp (cm/s) | Permeability Classification | Predicted Human Oral Absorption |

|---|---|---|---|

| Betamethasone | > 10 x 10-6 | High | Well Absorbed (70-100%) |

| Betamethasone β-D-Glucuronide Sodium Salt | < 1 x 10-6 | Low | Poorly Absorbed (0-20%) |

This table presents expected values based on the physicochemical properties of the compounds and data from structurally similar molecules. The classification and prediction are based on established Caco-2 permeability correlations. researchgate.net

The results from Caco-2 assays strongly suggest that Betamethasone β-D-Glucuronide would be poorly absorbed if administered orally, reinforcing its role as an excretory metabolite rather than an active drug form.

Molecular and Cellular Biological Activity Research of Betamethasone β D Glucuronide Sodium Salt

Investigation of Glucocorticoid Receptor Interactions and Downstream Signaling Pathways

The pharmacological effects of glucocorticoids are mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to its ligand, the GR translocates to the nucleus, where it modulates the expression of target genes. This regulation of gene expression is the basis for the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.

Research into the direct interaction of Betamethasone (B1666872) β-D-glucuronide sodium salt with the glucocorticoid receptor is limited. The general understanding for glucuronide conjugates of active drugs is that the addition of the bulky, hydrophilic glucuronic acid moiety sterically hinders the molecule from effectively binding to its receptor. Therefore, Betamethasone β-D-glucuronide sodium salt is presumed to have minimal to no direct binding affinity for the glucocorticoid receptor.

The biological activity of Betamethasone β-D-glucuronide sodium salt is instead dependent on its conversion back to the active aglycone, betamethasone. This conversion is catalyzed by the enzyme β-glucuronidase, which is notably abundant in certain tissues and in the microenvironment of some pathological conditions, such as the colon, due to the presence of gut microbiota.

Once cleaved by β-glucuronidase, the released betamethasone can then bind to the glucocorticoid receptor. The downstream signaling pathways are subsequently initiated, leading to the well-characterized genomic effects of betamethasone. These include the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

Evaluation of Enzyme Substrate Properties for β-Glucuronidase Activity Assays

The cleavage of the glucuronide bond by β-glucuronidase is the pivotal step in the activation of Betamethasone β-D-glucuronide sodium salt. This enzymatic reaction makes the compound a substrate for β-glucuronidase, a property that can be exploited in various research and diagnostic applications.

In the field of enzyme kinetics and diagnostics, fluorogenic substrates are invaluable tools for the sensitive and continuous measurement of enzyme activity. These substrates are typically non-fluorescent molecules that release a fluorescent compound upon enzymatic cleavage.

While a specific fluorogenic version of betamethasone glucuronide has not been widely reported, the principle of its development would be analogous to other commonly used fluorogenic β-glucuronidase substrates. For example, 4-methylumbelliferyl-β-D-glucuronide (MUG) is a widely used fluorogenic substrate. Upon hydrolysis by β-glucuronidase, it releases the highly fluorescent 4-methylumbelliferone.

The development of a fluorogenic Betamethasone β-D-glucuronide would involve attaching a fluorophore to the betamethasone molecule in such a way that its fluorescence is quenched when conjugated to the glucuronic acid. Enzymatic cleavage would then result in the release of the fluorescent betamethasone derivative, allowing for the real-time monitoring of β-glucuronidase activity. Such a substrate could be used in high-throughput screening for β-glucuronidase inhibitors or for quantifying enzyme activity in biological samples.

As a substrate for β-glucuronidase, Betamethasone β-D-glucuronide sodium salt would be expected to participate in competitive inhibition with other glucuronide substrates. Competitive inhibition occurs when a molecule that resembles the substrate competes for the same active site on the enzyme.

In a research setting, Betamethasone β-D-glucuronide could be used to study the kinetics of β-glucuronidase and to characterize the binding of other glucuronides. For instance, in an assay containing a known concentration of a chromogenic or fluorogenic substrate, the addition of Betamethasone β-D-glucuronide would lead to a decrease in the rate of product formation, as both substrates compete for the enzyme's active site.

Conversely, known inhibitors of β-glucuronidase could be tested for their effect on the hydrolysis of Betamethasone β-D-glucuronide. For example, D-saccharic acid 1,4-lactone is a known competitive inhibitor of β-glucuronidase and would be expected to reduce the rate of betamethasone release from its glucuronide conjugate. Such studies are crucial for understanding the interactions of various glucuronidated compounds within a biological system where β-glucuronidase is active.

Influence on Cellular Processes and Gene Expression in Glucocorticoid-Responsive Cell Lines

The influence of Betamethasone β-D-glucuronide sodium salt on cellular processes and gene expression is an indirect one, mediated by the enzymatic release of active betamethasone. In glucocorticoid-responsive cell lines, the introduction of Betamethasone β-D-glucuronide alongside a source of β-glucuronidase would be expected to elicit the characteristic cellular responses to betamethasone.

These responses include the regulation of a wide array of genes involved in inflammation, metabolism, and cell proliferation. For example, in immune cells, betamethasone is known to upregulate the expression of anti-inflammatory proteins like annexin (B1180172) A1 and to downregulate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

The table below summarizes some of the known gene expression changes induced by betamethasone in responsive cell lines, which would be anticipated upon the effective cleavage of Betamethasone β-D-glucuronide.

| Gene | Cell Type/System | Effect of Betamethasone | Functional Consequence |

|---|---|---|---|

| Annexin A1 (ANXA1) | Various immune cells | Upregulation | Inhibition of phospholipase A2, anti-inflammatory effects |

| Interleukin-6 (IL-6) | Epithelial cells, macrophages | Downregulation | Reduction of pro-inflammatory signaling |

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages, T-cells | Downregulation | Suppression of inflammatory cascade |

| Glucocorticoid-induced Leucine Zipper (GILZ) | Lymphocytes, epithelial cells | Upregulation | Inhibition of NF-κB and AP-1 signaling, anti-inflammatory and immunomodulatory effects |

| Surfactant Protein B (SP-B) | Fetal lung epithelial cells | Upregulation | Promotion of fetal lung maturity |

Modulation of Drug Transport Proteins in Cellular Models

Glucuronide conjugates are often substrates for a variety of ATP-binding cassette (ABC) and solute carrier (SLC) transporters. These transport proteins play a crucial role in the disposition of drugs and their metabolites by mediating their efflux from and influx into cells.

Betamethasone β-D-glucuronide sodium salt, being a glucuronide, is likely a substrate for several of these transporters. For instance, members of the multidrug resistance-associated protein (MRP) family, such as MRP2 and MRP3, are well-known for their ability to transport glucuronide conjugates out of cells. Organic anion transporting polypeptides (OATPs) are involved in the uptake of various compounds, including steroid glucuronides, into cells.

The interaction of Betamethasone β-D-glucuronide with these transporters would significantly influence its pharmacokinetics. In cellular models, the expression levels of these transporters would determine the intracellular concentration of the prodrug. For example, in cells overexpressing MRP2, one would expect a lower intracellular accumulation of Betamethasone β-D-glucuronide due to active efflux.

This modulation of cellular concentration by transport proteins is a key consideration in the design of targeted drug delivery systems. By understanding which transporters handle Betamethasone β-D-glucuronide, it may be possible to predict its distribution in the body and to design strategies to enhance its delivery to specific tissues.

The table below lists some of the key drug transport proteins that are known to interact with steroid glucuronides and are therefore likely to be involved in the transport of Betamethasone β-D-glucuronide.

| Transporter | Family | Typical Localization | Putative Role in Betamethasone β-D-Glucuronide Transport |

|---|---|---|---|

| MRP2 (ABCC2) | ABC | Apical membrane of hepatocytes and renal proximal tubule cells | Efflux from cells into bile and urine |

| MRP3 (ABCC3) | ABC | Basolateral membrane of hepatocytes and enterocytes | Efflux from cells into the blood |

| BCRP (ABCG2) | ABC | Apical membrane of various tissues including liver, intestine, and blood-brain barrier | Efflux from cells |

| OATP1B1 (SLCO1B1) | SLC | Basolateral membrane of hepatocytes | Uptake into the liver from the blood |

| OATP1B3 (SLCO1B3) | SLC | Basolateral membrane of hepatocytes | Uptake into the liver from the blood |

Advanced Research Applications and Future Perspectives for Betamethasone β D Glucuronide Sodium Salt

Prodrug Design and Targeted Drug Delivery Systems Based on Glucuronide Linkages

The conjugation of active pharmaceutical ingredients to glucuronic acid, forming a β-glucuronide linkage, is a well-established strategy in prodrug design. This approach leverages the differential expression of the enzyme β-glucuronidase in various tissues to achieve targeted drug release. The hydrophilic nature of the glucuronide moiety often improves the solubility of hydrophobic parent drugs and can alter their pharmacokinetic profiles, rendering them inactive and stable in systemic circulation until they reach the target site where the enzyme is abundant. creativebiolabs.netnih.govresearchgate.net

Colon-Specific Drug Delivery Strategies Utilizing β-Glucuronidase Activation

The high concentration of β-glucuronidase produced by the gut microbiota in the colon makes the glucuronide linkage an ideal trigger for colon-specific drug delivery. nih.gov Prodrugs like Betamethasone (B1666872) β-D-glucuronide are designed to remain intact and poorly absorbed in the upper gastrointestinal tract. nih.gov Upon reaching the colon, the abundant bacterial β-glucuronidase cleaves the glycosidic bond, releasing the active drug—in this case, betamethasone—directly at the site of action. This strategy is particularly promising for treating local inflammatory conditions of the colon, such as inflammatory bowel disease (IBD), as it concentrates the therapeutic agent in the target tissue while minimizing systemic exposure and associated side effects.

Research on dexamethasone-β-D-glucuronide, a closely related compound, has demonstrated the feasibility of this approach. Studies using conventional, germ-free, and colitic rats showed that β-D-glucuronidase activity was highest in the cecum and colon of conventional rats. nih.gov The glucuronide prodrug was found to be relatively stable and poorly absorbed in the upper GI tract, with permeability through Caco-2 cell monolayers being significantly lower than that of the parent steroid. nih.gov This ensures that the active drug is liberated predominantly in the large intestine. nih.gov

Table 1: Comparison of Prodrug Permeability vs. Parent Drug

| Compound | Relative Permeability (Caco-2 cells) | Targeted Release Site |

|---|---|---|

| Dexamethasone | High | N/A (Systemic Absorption) |

| Dexamethasone-β-D-glucuronide | Low | Colon |

Concepts in Antibody-Drug Conjugate (ADC) Development with Glucuronide Linkers

Antibody-drug conjugates (ADCs) represent a cutting-edge approach to cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. mdpi.com The stability of the linker in systemic circulation and its ability to release the payload efficiently within the target tumor cell are critical for ADC efficacy. mdpi.comaxispharm.com Glucuronide linkers have emerged as a highly effective option for ADC development. creativebiolabs.netnih.govbroadpharm.com

The underlying principle involves the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of cells and can also be found in the microenvironment of some tumors. creativebiolabs.netmdpi.com An ADC with a β-glucuronide linker remains stable in the bloodstream. nih.govbroadpharm.com Once the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. There, β-glucuronidase cleaves the glucuronide moiety, triggering the release of the potent cytotoxic drug to kill the cancer cell. creativebiolabs.net

Key advantages of glucuronide linkers in ADCs include:

High Stability: They are remarkably stable in plasma, preventing premature drug release and minimizing off-target toxicity. nih.govbroadpharm.com

Hydrophilicity: The glucuronide group is highly hydrophilic, which can help to mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads. creativebiolabs.netmdpi.com

Efficient Cleavage: The enzymatic release mechanism is highly efficient once the ADC is in the correct cellular compartment. broadpharm.com

This technology has been successfully applied to various cytotoxic agents, including auristatins and doxorubicin (B1662922) analogs, demonstrating potent and specific anti-tumor activity in preclinical models. creativebiolabs.netmdpi.comresearchgate.net

Contributions to Glycobiology and Steroid Metabolism Research

Betamethasone β-D-glucuronide sodium salt serves as a valuable tool in the fields of glycobiology and steroid metabolism. Glycobiology focuses on the structure, synthesis, and biological roles of saccharides (sugars/glycans). medchemexpress.com As a specific glucuronide conjugate of a steroid, this compound can be used as a standard in studies investigating the enzymes involved in glycan degradation, such as β-glucuronidase. medchemexpress.com

In steroid metabolism research, understanding the pathways of drug elimination is crucial. Glucuronidation is a major phase II metabolic reaction that facilitates the excretion of steroids like betamethasone. nih.govnih.gov The process involves the transfer of glucuronic acid to the steroid, making it more water-soluble and readily excretable in urine or bile. nih.gov The availability of pure Betamethasone β-D-glucuronide sodium salt as a reference standard is essential for:

Metabolite Identification: Confirming the identity of metabolites found in biological samples (urine, plasma) from individuals treated with betamethasone. nih.gov

Pharmacokinetic Studies: Quantifying the rate and extent of glucuronidation, which helps in understanding the drug's clearance and potential for drug-drug interactions. nih.gov

Enzyme Kinetics: Studying the activity and specificity of UDP-glucuronosyltransferase (UGT) enzymes responsible for its synthesis.

Development of In Vitro Models for High-Throughput Screening of Metabolic Modulators

The study of drug metabolism is increasingly reliant on in vitro models that can predict in vivo outcomes. Betamethasone β-D-glucuronide is central to the development of such models for screening compounds that may modulate its metabolic pathway. High-throughput screening (HTS) assays can be designed using various biological systems to identify inhibitors or inducers of the UGT enzymes that produce the glucuronide, or of the β-glucuronidases that break it down.

Commonly used in vitro models include:

Human Liver Microsomes (HLM): These subcellular fractions contain a high concentration of UGT enzymes and are a standard tool for studying phase II metabolism. semanticscholar.orgnih.gov

Recombinant UGT Enzymes: Cell lines engineered to express a single UGT isoform allow for precise identification of the specific enzymes responsible for a drug's glucuronidation. nih.gov

Hepatocyte Cultures: Both fresh and cryopreserved primary human hepatocytes provide a more complete model, containing both phase I and phase II enzymes as well as transport proteins. semanticscholar.org

Intestinal Models (e.g., Caco-2 cells): These are particularly relevant for studying the role of intestinal bacteria and enzymes in metabolizing prodrugs designed for colon-specific delivery. nih.gov

By incubating betamethasone with these systems and quantifying the formation of Betamethasone β-D-glucuronide, researchers can rapidly screen large libraries of compounds for their potential to alter betamethasone metabolism.

Applications in Environmental Fate and Ecotoxicology Research of Pharmaceutical Metabolites

The increasing use of pharmaceuticals has led to concerns about their presence and impact on the environment. labcorp.com After administration, drugs and their metabolites, including glucuronide conjugates, are excreted and can enter aquatic systems through wastewater. nih.gov Studying the environmental fate of these compounds is critical for assessing their potential ecotoxicological risks. labcorp.com

Betamethasone β-D-glucuronide sodium salt can be used in environmental research to:

Develop Analytical Methods: As a certified reference material for detecting and quantifying its presence in environmental samples like wastewater, river water, and soil. nih.gov

Assess Biodegradation: Investigate its stability and degradation pathways in different environmental compartments. A key area of study is its susceptibility to hydrolysis by β-glucuronidases produced by environmental microorganisms, which would revert it to the active betamethasone. rsc.org

Evaluate Ecotoxicity: Determine the potential toxic effects of the glucuronide conjugate on aquatic organisms (e.g., algae, daphnia, fish) compared to the parent compound.

Understanding the behavior of pharmaceutical metabolites like Betamethasone β-D-glucuronide is essential for comprehensive environmental risk assessments. labcorp.com

Integration into Comprehensive Metabolomics and Impurity Profiling Studies

In pharmaceutical development and clinical diagnostics, a complete understanding of a drug's metabolic profile is essential. Metabolomics aims to identify and quantify all small-molecule metabolites in a biological system. Betamethasone β-D-glucuronide is a key component in metabolomics studies of betamethasone. nih.gov Its identification helps to create a complete metabolic map of the drug. nih.gov

Impurity profiling is a critical quality control step in drug manufacturing. For betamethasone drug products, it is necessary to identify and quantify all related substances, including potential degradation products and metabolites. Betamethasone β-D-glucuronide can be an impurity if the manufacturing process involves biological systems or if it forms upon storage.

Advanced analytical techniques are employed for these studies, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard. nih.govnih.govmhlw.go.jpscielo.br These methods offer the high sensitivity and specificity required to detect and quantify Betamethasone β-D-glucuronide in complex matrices like plasma, urine, and pharmaceutical formulations. nih.govscielo.br

Table 2: Analytical Techniques for Betamethasone Metabolite Profiling

| Technique | Application | Key Advantage |

|---|---|---|

| LC-MS/MS | Quantification in plasma/urine, Metabolite identification | High sensitivity and specificity |

| High-Resolution Mass Spectrometry (HRMS) | Structure elucidation of unknown metabolites | Accurate mass measurement |

| Nuclear Magnetic Resonance (NMR) | Definitive structure confirmation of isolated metabolites | Unambiguous structural information |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.